

A Technical Guide to the Spectral Analysis of 3,4-Dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3,4-Dimethylphenylboronic acid*

Cat. No.: B1333557

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylphenylboronic acid (CAS No. 55499-43-9) is a versatile organoboron compound widely utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.^{[1][2]} Its application in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials, necessitates a thorough understanding of its structural and spectroscopic properties. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3,4-dimethylphenylboronic acid**. The information presented herein is a synthesis of available experimental data and established spectroscopic principles, intended to serve as a valuable resource for researchers in the field. While a Certificate of Analysis confirms the structural consistency via ¹H NMR, this guide provides a more detailed interpretation based on analogous compounds and spectroscopic theory to facilitate compound identification and characterization.^[3]

Molecular Structure and Properties

Molecular Formula: C₈H₁₁BO₂^[4]

Molecular Weight: 149.98 g/mol ^[4]

Appearance: White to off-white solid^[3]

The structure of **3,4-dimethylphenylboronic acid**, featuring a boronic acid group attached to a 1,2,4-trisubstituted benzene ring, gives rise to a distinct set of spectral data. The following sections will delve into the detailed analysis of its ^1H NMR, ^{13}C NMR, IR, and MS spectra.

Caption: Molecular structure of **3,4-Dimethylphenylboronic acid**.

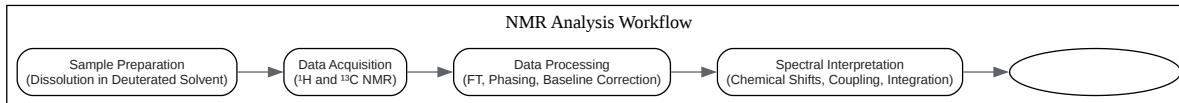
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **3,4-dimethylphenylboronic acid**, both ^1H and ^{13}C NMR provide critical information about the arrangement of atoms.

^1H NMR Spectroscopy

Theoretical Basis: ^1H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, which is affected by neighboring atoms and functional groups. The splitting pattern (multiplicity) of a signal is determined by the number of adjacent, non-equivalent protons (n+1 rule), and the coupling constant (J) provides information about the dihedral angle between coupled protons.

Experimental Protocol:


- **Sample Preparation:** Dissolve 5-10 mg of **3,4-dimethylphenylboronic acid** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or MeOD) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the exchangeable B(OH)_2 protons.[5]
- **Data Acquisition:** Acquire the ^1H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- **Data Processing:** Process the raw data (Free Induction Decay) by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clean spectrum. The spectrum is typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Interpretation and Analysis:

The ^1H NMR spectrum of **3,4-dimethylphenylboronic acid** is expected to show signals for the aromatic protons, the methyl protons, and the boronic acid protons. The aromatic region will display a pattern characteristic of a 1,2,4-trisubstituted benzene ring.^{[6][7]} Based on data from analogous compounds, the following assignments can be predicted:^[5]

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~7.6	s	-
H-5	~7.6	d	~7.6
H-6	~7.2	d	~7.6
3-CH ₃	~2.3	s	-
4-CH ₃	~2.3	s	-
B(OH) ₂	4.5 - 6.0	br s	-

- Aromatic Protons (H-2, H-5, H-6): The protons on the aromatic ring will appear in the downfield region (typically 7.0-8.0 ppm). H-2, being adjacent to the boronic acid group and between two methyl groups, is expected to be a singlet. H-5 and H-6 will likely appear as doublets due to coupling with each other.
- Methyl Protons (3-CH₃, 4-CH₃): The two methyl groups are in different environments and may appear as two distinct singlets or a single singlet around 2.3 ppm.
- Boronic Acid Protons (B(OH)₂): The two protons of the boronic acid group are acidic and undergo rapid exchange. This results in a broad singlet, the chemical shift of which is highly dependent on the solvent, concentration, and temperature.

[Click to download full resolution via product page](#)

Caption: General workflow for NMR analysis.

¹³C NMR Spectroscopy

Theoretical Basis: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of attached atoms. Proton-decoupled spectra are typically acquired, resulting in a single peak for each unique carbon atom.

Experimental Protocol:

- **Sample Preparation:** Use the same sample prepared for ¹H NMR.
- **Data Acquisition:** Acquire the ¹³C NMR spectrum on the same spectrometer. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. A spectral width of 200-220 ppm is common.
- **Data Processing:** Similar to ¹H NMR, the data is processed via Fourier transform, followed by phasing and baseline correction.

Data Interpretation and Analysis:

The ¹³C NMR spectrum of **3,4-dimethylphenylboronic acid** will show eight distinct signals corresponding to the six aromatic carbons and the two methyl carbons. The carbon attached to the boron atom (C-1) may be broadened due to quadrupolar relaxation of the boron nucleus. The predicted chemical shifts are based on data for substituted xylenes and other arylboronic acids:[8][9]

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-1	~135 (broad)
C-2	~133
C-3	~140
C-4	~138
C-5	~130
C-6	~128
3-CH ₃	~20
4-CH ₃	~20

Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. Specific functional groups have characteristic absorption frequencies, making IR spectroscopy a valuable tool for functional group identification.

Experimental Protocol:

- Sample Preparation:** The IR spectrum of solid **3,4-dimethylphenylboronic acid** can be obtained using a KBr pellet or Attenuated Total Reflectance (ATR) accessory. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.
- Data Acquisition:** The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
- Data Processing:** The resulting interferogram is converted to a spectrum via Fourier transform.

Data Interpretation and Analysis:

The IR spectrum of **3,4-dimethylphenylboronic acid** will exhibit characteristic absorptions for the O-H, C-H, C=C, B-O, and B-C bonds.[10][11][12]

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3600-3200 (broad)	O-H stretch	Boronic acid (-B(OH) ₂)
~3100-3000	C-H stretch	Aromatic
~2960-2850	C-H stretch	Methyl (-CH ₃)
~1600, ~1480	C=C stretch	Aromatic ring
~1350	B-O stretch	Boronic acid
~1100	B-C stretch	Aryl-boron
~820	C-H out-of-plane bend	1,2,4-Trisubstituted benzene

The broad O-H stretching band is a hallmark of the boronic acid functionality and is due to hydrogen bonding. The B-O and B-C stretching vibrations are also key diagnostic peaks.

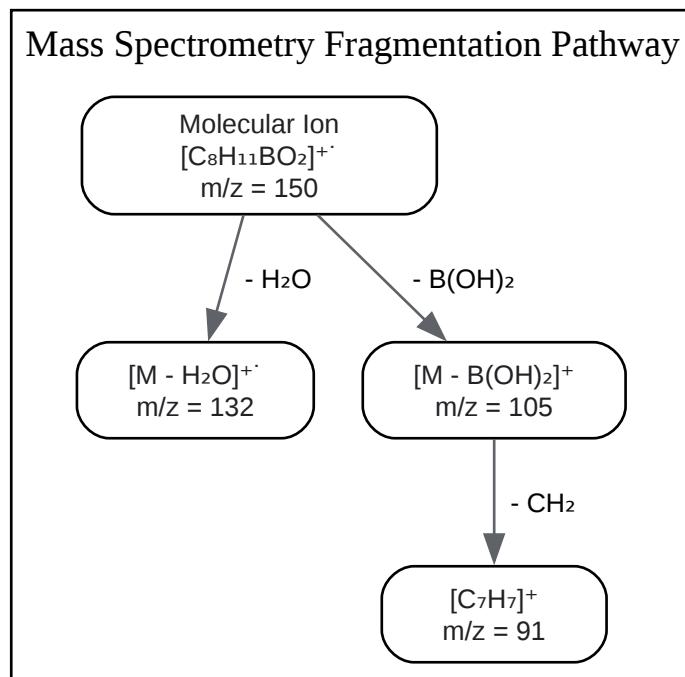
Mass Spectrometry (MS)

Theoretical Basis: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can offer valuable structural insights.

Experimental Protocol:

- **Sample Preparation:** A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- **Data Acquisition:** The spectrum can be acquired using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique that often yields the molecular ion, while EI can cause more extensive fragmentation.
- **Data Processing:** The data system plots the relative abundance of ions as a function of their m/z ratio.

Data Interpretation and Analysis:


The mass spectrum of **3,4-dimethylphenylboronic acid** (MW = 149.98) is expected to show a molecular ion peak and several characteristic fragment ions. The presence of boron is indicated by its isotopic pattern (^{10}B and ^{11}B).[13]

Predicted m/z Values for Common Adducts (ESI):

Adduct	m/z
$[\text{M}+\text{H}]^+$	151.09
$[\text{M}+\text{Na}]^+$	173.07
$[\text{M}-\text{H}]^-$	149.08

Expected Fragmentation (EI):

Under EI conditions, fragmentation of the molecular ion is expected. Common fragmentation pathways for arylboronic acids involve the loss of water and other neutral fragments.

[Click to download full resolution via product page](#)

Caption: A simplified, plausible fragmentation pathway for **3,4-dimethylphenylboronic acid** in EI-MS.

Conclusion

The comprehensive spectral analysis of **3,4-dimethylphenylboronic acid** using ^1H NMR, ^{13}C NMR, IR, and MS provides a detailed fingerprint of its molecular structure. This guide, by integrating established spectroscopic principles with data from analogous compounds, offers a robust framework for the identification and characterization of this important synthetic building block. The provided protocols and interpretations are intended to assist researchers in their experimental work, ensuring confidence in the identity and purity of their materials, which is paramount in the fields of drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 3,4-Dimethylphenylboronic Acid (contains varying amounts o... [cymitquimica.com]
- 2. (3,4-DIMETHYLPHENYL)BORONIC ACID | CAS 55499-43-9 [matrix-fine-chemicals.com]
- 3. file.leyan.com [file.leyan.com]
- 4. 3,4-Dimethylphenylboronic acid | C8H11BO2 | CID 2734348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. chemscene.com [chemscene.com]
- 7. 3,5-Dimethylphenylboronic acid | C8H11BO2 | CID 2734349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,4-dimethylphenylboronic acid - 55499-43-9 - Structure, Synthesis, Properties [organoborons.com]
- 9. Nmr database | Sigma-Aldrich [sigmaaldrich.com]

- 10. 3,4-Dimethylphenylboronic acid, 97%, COA, Certificate of Analysis, 55499-43-9, D 2743 [ottokemi.com]
- 11. (3,4-Dimethylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 12. nbinno.com [nbinno.com]
- 13. PubChemLite - 3,4-dimethylphenylboronic acid (C8H11BO2) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of 3,4-Dimethylphenylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1333557#3-4-dimethylphenylboronic-acid-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com